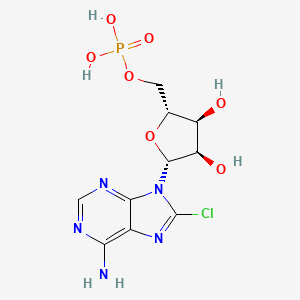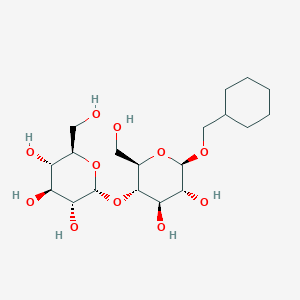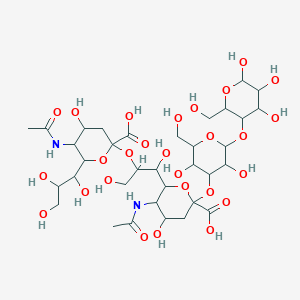
(S)-(+)-2-Methylbutyric anhydride
Descripción general
Descripción
(S)-(+)-2-Methylbutyric anhydride is an organic compound with the molecular formula C10H18O3. It is a chiral anhydride derived from (S)-(+)-2-methylbutyric acid. This compound is used in various chemical synthesis processes due to its reactivity and ability to form esters and amides.
Mecanismo De Acción
Target of Action
(S)-(+)-2-Methylbutyric anhydride, like most acid anhydrides, is a flexible molecule with a nonplanar structure . The pi system linkage through the central oxygen offers very weak resonance stabilization compared to the dipole-dipole repulsion between the two carbonyl oxygens . The energy barriers to bond rotation between each of the optimal aplanar conformations are quite low . The carbonyl carbon atom of acetic anhydride has electrophilic character, as the leaving group is carboxylate .
Mode of Action
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Once the tetrahedral intermediate is formed, aldehydes and ketones cannot reform the carbonyl .
Biochemical Pathways
It is known that anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can be influenced by its chemical structure and properties, such as its solubility, stability, and reactivity .
Result of Action
It is known that the reaction of anhydrides with various nucleophiles can lead to the formation of carboxylic acids, esters, and amides . These products can have various effects depending on their specific structures and properties.
Action Environment
The action environment of this compound can be influenced by various factors, such as temperature, pH, and the presence of other substances . For example, the reactivity of anhydrides can be influenced by the presence of water, which can react with the anhydride to form a carboxylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-(+)-2-Methylbutyric anhydride can be synthesized through the reaction of (S)-(+)-2-methylbutyric acid with acetic anhydride or other acid anhydrides under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The process can be represented by the following equation:
2(S)-(+)-2-Methylbutyric acid+Acetic anhydride→(S)-(+)-2-Methylbutyric anhydride+Acetic acid
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and continuous removal of by-products can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-2-Methylbutyric anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form (S)-(+)-2-methylbutyric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often in the presence of a base such as sodium hydroxide.
Alcoholysis: Alcohols like methanol or ethanol, typically under acidic or basic conditions.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: (S)-(+)-2-Methylbutyric acid.
Alcoholysis: Esters of (S)-(+)-2-Methylbutyric acid.
Aminolysis: Amides of (S)-(+)-2-Methylbutyric acid.
Aplicaciones Científicas De Investigación
(S)-(+)-2-Methylbutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of esters and amides.
Biology: In the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic anhydride
- Propionic anhydride
- Isobutyric anhydride
Uniqueness
(S)-(+)-2-Methylbutyric anhydride is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. This property is particularly important in the pharmaceutical industry, where the chirality of a compound can significantly impact its biological activity.
Propiedades
IUPAC Name |
[(2S)-2-methylbutanoyl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPVONNQPWNRH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OC(=O)[C@@H](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453399 | |
| Record name | (S)-(+)-2-Methylbutyric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84131-91-9 | |
| Record name | (S)-(+)-2-Methylbutyric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methylbutyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















